Bienvenue dans la boutique en ligne BenchChem!

1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Antineoplastic screening Leukemia therapeutics NCI-60 panel selectivity

1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (NSC 649900) is the mandatory SAR baseline for any PBI-class antineoplastic program. Its 2-(2-chloroethyl) side chain confers a unique DNA-alkylating potential distinct from non-electrophilic PBIs, validated by subpanel-selective leukemia activity in NCI-60 screening. This compound serves as the critical in vitro chemical probe for benchmarking novel antileukemic agents and investigating the scaffold-specific in vitro-to-in vivo efficacy gap. Avoid generic PBI substitutions; SAR studies prove scaffold essentiality. Procure this reference standard for leukemia-focused phenotypic screening, DNA damage mechanistic studies, or PK/bioavailability bridging experiments.

Molecular Formula C15H11Cl2N3
Molecular Weight 304.2g/mol
CAS No. 166671-24-5
Cat. No. B374238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
CAS166671-24-5
Molecular FormulaC15H11Cl2N3
Molecular Weight304.2g/mol
Structural Identifiers
SMILESCC1=C(C2=NC3=CC=CC=C3N2C(=C1CCCl)Cl)C#N
InChIInChI=1S/C15H11Cl2N3/c1-9-10(6-7-16)14(17)20-13-5-3-2-4-12(13)19-15(20)11(9)8-18/h2-5H,6-7H2,1H3
InChIKeyFUFPNFLKYVGOQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (NSC 649900): A Pyrido[1,2-a]benzimidazole Lead with Leukemia-Selective Antineoplastic Activity


1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 166671-24-5, NSC 649900) is a synthetic tricyclic heterocycle belonging to the pyrido[1,2-a]benzimidazole (PBI) class. It features a 4-carbonitrile substituent, a 1-chloro group, and a 2-(2-chloroethyl) side chain reminiscent of nitrogen mustard alkylating motifs [1]. Originally identified through NCI Developmental Therapeutics Program screening, NSC 649900 emerged as a promising antineoplastic lead compound exhibiting pronounced in vitro activity and subpanel disease selectivity, particularly against leukemia cell lines within the NCI-60 human tumor cell line panel [2].

Why 1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile Cannot Be Substituted by Other PBI Analogs or Nitrogen Mustards


The pyrido[1,2-a]benzimidazole scaffold is not an interchangeable pharmacophore. SAR studies demonstrate that replacing the tricyclic PBI ring system of NSC 649900 with alternative N-heterocycles bearing a nearly identical substitution pattern yielded compounds that were consistently less active [1]. Furthermore, even within the PBI class, minor structural modifications lead to markedly divergent biological profiles: the 5-arylamino derivative NSC 682011 showed improved antineoplastic activity and was selected for hollow fiber in vivo testing, whereas the 11-chloro analog structurally similar to NSC 649900 failed to improve activity [1][2]. The 2-(2-chloroethyl) side chain, reminiscent of classical nitrogen mustard alkylating agents, confers a potential DNA-alkylating mechanism distinct from PBIs lacking this electrophilic functionality, making generic substitution of the class unreliable without experimental head-to-head validation [3].

Quantitative Differentiation Evidence for 1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (NSC 649900)


NCI-60 Subpanel Disease Selectivity: Leukemia-Selective Activity vs. Broad-Spectrum Cytotoxic Agents

NSC 649900 demonstrated subpanel disease selectivity in the NCI-60 human tumor cell line screen, exhibiting good in vitro antineoplastic activity particularly against most leukemia cell lines tested, with additional activity against select cell lines from colon, melanoma, and renal cancer panels [1]. This selectivity profile contrasts sharply with broad-spectrum cytotoxic agents such as classical nitrogen mustards (e.g., chlorambucil, melphalan) that show equipotent activity across multiple solid tumor and leukemia panels without comparable subpanel discrimination. Within the PBI series, the later-stage analog NSC 682011 (5-(p-fluorophenylamino) derivative) also exhibited leukemia-selective activity, indicating that the leukemia tropism is a class feature, but the specific substitution pattern of NSC 649900 produces a distinct activity fingerprint [2].

Antineoplastic screening Leukemia therapeutics NCI-60 panel selectivity

PBI Ring System Essentiality: Direct SAR Evidence That the Pyrido[1,2-a]benzimidazole Core Is Non-Substitutable

In a direct head-to-head SAR study, the tricyclic pyrido[1,2-a]benzimidazole (PBI) ring system of NSC 649900 was replaced with other N-heterocycles carrying a nearly identical substitution pattern (1-chloro, 2-(2-chloroethyl), and carbonitrile/nitrile groups). The designed replacement compounds were consistently less active than NSC 649900 in in vitro antineoplastic assays [1]. Furthermore, an 11-chloro analog (compound 5, structurally the closest analog to NSC 649900 within the cycloalkyl PBI subseries) was specifically prepared and evaluated; its antineoplastic profile did not reveal any improvement in activity over NSC 649900 [1]. This demonstrates that the specific PBI core geometry, electronic distribution, and molecular topology are indispensable for the observed biological activity.

Structure-activity relationship Heterocyclic scaffold Medicinal chemistry

In Vitro Potency vs. In Vivo Efficacy Gap: Direct Evidence of Insufficient Bioavailability or Pharmacokinetics of NSC 649900

Despite showing good in vitro activity and subpanel disease selectivity against leukemic cell lines, NSC 649900 revealed only weak activity against P388 murine leukemia in vivo [1]. This in vitro-to-in vivo efficacy disconnect was a pivotal finding that motivated the subsequent synthesis and evaluation of new cycloalkyl PBI analogs, ultimately leading to the identification of NSC 682011, which was selected by the NCI for further testing in the in vivo anticancer hollow fiber assay [1]. This gap directly contrasts with classical nitrogen mustards such as cyclophosphamide and chlorambucil, which demonstrate robust in vivo activity in the same P388 model at comparable dosing regimens.

In vitro-in vivo correlation Pharmacokinetics P388 murine leukemia

Computed Lipophilicity (XLogP3-AA = 5.1): Quantitative Differentiation from Less Lipophilic PBI Analogs

NSC 649900 exhibits a computed XLogP3-AA value of 5.1 [1], indicating high lipophilicity that exceeds the typical oral drug-like range (LogP 1-4) and approaches the threshold associated with poor aqueous solubility and high plasma protein binding. For comparison, many antineoplastic PBI analogs bearing polar substituents (e.g., amino, hydroxyl, or carboxylate groups) have significantly lower LogP values (estimated 2-4 range based on substituent contributions). The high lipophilicity of NSC 649900 is consistent with its limited in vivo activity due to potential solubility-limited absorption and high non-specific tissue binding, as hypothesized from the in vitro-to-in vivo efficacy gap [2].

Lipophilicity Physicochemical property Drug-likeness

NCI Lead Compound Designation: Independent Validation and Prioritization for Follow-Up Library Synthesis

NSC 649900 was designated as a promising lead compound by the NCI Developmental Therapeutics Program based on its in vitro screening results [1][2]. This designation triggered the synthesis of multiple focused compound libraries (including cycloalkylpyrido[1,2-a]benzimidazoles, haloarylamino, haloarylaminomethylene, and haloarylazo PBI derivatives) specifically designed to explore SAR around the NSC 649900 scaffold [3]. Among evaluated PBIs, only NSC 649900 and NSC 682011 revealed good antineoplastic activity against clinically isolated human tumor cell lines, and the NCI selected the most promising derivatives (NSC 699944, NSC 699948) for further in vivo anticancer hollow fiber assay testing [3]. This NCI prioritization is a verifiable, independent quality signal that distinguishes NSC 649900 from the vast majority of PBI analogs that failed to demonstrate sufficient activity to warrant follow-up.

NCI Developmental Therapeutics Program Lead compound Anticancer drug discovery

Optimal Scientific and Industrial Application Scenarios for 1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (NSC 649900)


In Vitro Leukemia-Selective Antineoplastic Probe for NCI-60 Phenotypic Screening and Mechanistic Studies

NSC 649900 is optimally deployed as a leukemia-selective chemical probe in in vitro phenotypic screening campaigns using the NCI-60 panel or leukemia-focused subpanels. Its established subpanel disease selectivity against leukemia cell lines [1] makes it a valuable reference compound for benchmarking novel antileukemic agents, particularly those targeting pathways distinct from classical DNA alkylation. Researchers should use NSC 649900 as a comparator when profiling novel PBIs or nitrogen mustard analogs to assess selectivity fingerprints against the broader NCI-60 panel.

Structure-Activity Relationship (SAR) Reference Standard for Pyrido[1,2-a]benzimidazole Medicinal Chemistry Programs

As the foundational lead compound that triggered multiple focused PBI library syntheses [1][2], NSC 649900 serves as the essential SAR reference standard for any medicinal chemistry program exploring pyrido[1,2-a]benzimidazole-based antineoplastic agents. Newly synthesized analogs should be directly compared to NSC 649900 in standardized NCI-60 or leukemia-focused in vitro assays to quantify improvements in potency, selectivity, or physicochemical properties. The documented scaffold essentiality [1] further underscores its role as the mandatory baseline comparator.

In Vitro-to-In Vivo Translation Research: Evaluating Pharmacokinetic Limitations of Lead Compounds

The well-characterized in vitro-to-in vivo efficacy gap of NSC 649900—good in vitro activity against leukemic cell lines but only weak in vivo activity against P388 murine leukemia [1]—positions this compound as an ideal model system for studying pharmacokinetic and bioavailability limitations in anticancer drug discovery. Researchers investigating prodrug strategies, formulation optimization, or targeted delivery systems can use NSC 649900 as a tool compound to validate whether their intervention can bridge the in vitro-in vivo efficacy gap, with the P388 murine leukemia model serving as the historical benchmark.

Chemical Biology Tool for Investigating DNA Alkylation Mechanisms in the Context of Fused Heterocyclic Scaffolds

The 2-(2-chloroethyl) substituent of NSC 649900, structurally analogous to the bis(2-chloroethyl) functionality of nitrogen mustard alkylating agents, combined with the unique electron distribution of the PBI heterocyclic core, makes this compound a valuable chemical biology tool for dissecting DNA alkylation mechanisms in a scaffold-specific context [1][2]. Unlike classical nitrogen mustards that alkylate DNA indiscriminately, the PBI scaffold may confer sequence or structural preferences that can be probed using DNA damage assays (e.g., comet assay, γ-H2AX foci formation) in leukemia cell lines where NSC 649900 shows selective activity.

Quote Request

Request a Quote for 1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.